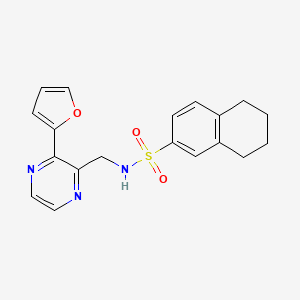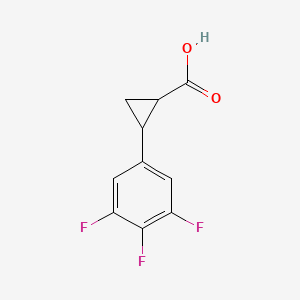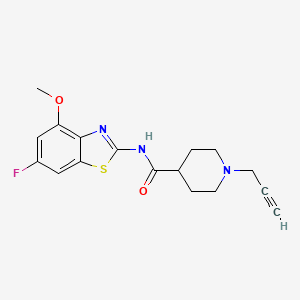![molecular formula C16H16N4O6S B2577350 [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate CAS No. 2350179-17-6](/img/structure/B2577350.png)
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate is a complex organic compound with the molecular formula C16H16N4O6S This compound is characterized by its unique structural components, which include a sulfanyl group attached to a methanimidamide moiety and a 3,5-dinitrobenzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate typically involves multiple steps:
-
Formation of [(2,4-Dimethylphenyl)sulfanyl]methanimidamide
Starting Materials: 2,4-Dimethylphenylthiol and methanimidamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions to facilitate the formation of the sulfanyl-methanimidamide linkage.
-
Esterification with 3,5-Dinitrobenzoic Acid
Starting Materials: [(2,4-Dimethylphenyl)sulfanyl]methanimidamide and 3,5-dinitrobenzoic acid.
Reaction Conditions: This step involves the esterification of the methanimidamide with 3,5-dinitrobenzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in an inert atmosphere to prevent oxidation.
Products: Reduction can convert nitro groups to amines or reduce the imidamide moiety.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can modify the sulfanyl or nitro groups, leading to a variety of derivatives.
科学研究应用
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
-
Biology
- Investigated for its potential as an antimicrobial or antifungal agent.
- Explored for its interactions with biological macromolecules.
-
Medicine
- Potential applications in drug development, particularly for its antimicrobial properties.
- Studied for its effects on cellular pathways and potential therapeutic uses.
-
Industry
- Used in the development of new materials with specific properties, such as polymers or coatings.
- Investigated for its potential in the production of specialty chemicals.
作用机制
The mechanism of action of [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and nitro groups play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
相似化合物的比较
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate can be compared with other compounds that have similar structural features:
-
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide
- Lacks the 3,5-dinitrobenzoate ester, making it less reactive in certain contexts.
-
3,5-Dinitrobenzoic Acid
- Does not contain the sulfanyl-methanimidamide moiety, limiting its applications compared to the full compound.
-
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 4-Nitrobenzoate
- Similar structure but with a different nitrobenzoate ester, which can alter its reactivity and applications.
属性
IUPAC Name |
(2,4-dimethylphenyl) carbamimidothioate;3,5-dinitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.C7H4N2O6/c1-6-3-4-8(7(2)5-6)12-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-5H,1-2H3,(H3,10,11);1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLCSXBLHNTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(=N)N)C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)
![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)
![methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2577269.png)
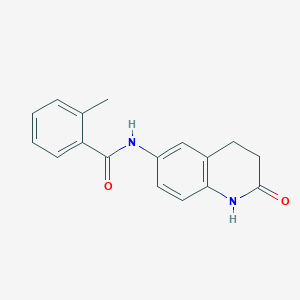



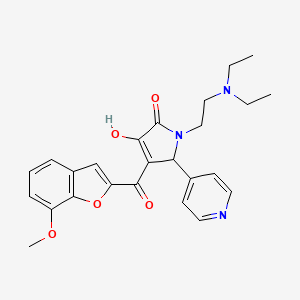
![2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride](/img/structure/B2577282.png)

![N-(2-PHENOXYETHYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2577285.png)
